ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrazole and triazole intermediates, which are then coupled through a series of reactions to form the final product. Key reagents include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole Derivatives: Exhibiting anti-inflammatory and analgesic activities.
Triazole Derivatives: Used in antifungal medications and as enzyme inhibitors.
Uniqueness
What sets ethyl 2-({[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-oxo-1,4-dihydropyrrolo[1,2-a]pyrimidine-8-carboxylate apart is its unique combination of heterocyclic structures, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H23N7O3S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[[5-(1,5-dimethylpyrazol-3-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-oxo-1H-pyrrolo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C20H23N7O3S/c1-5-26-18(15-9-12(3)25(4)24-15)22-23-20(26)31-11-13-10-16(28)27-8-7-14(17(27)21-13)19(29)30-6-2/h7-10,21H,5-6,11H2,1-4H3 |
InChI Key |
FRUVDCLFCVXAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=O)N3C=CC(=C3N2)C(=O)OCC)C4=NN(C(=C4)C)C |
Origin of Product |
United States |
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